molecular formula C28H25ClF2N4O6S B4295243 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

Cat. No.: B4295243
M. Wt: 619.0 g/mol
InChI Key: POOHIMWQHVISKU-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a phthalazinone core, a morpholine sulfonyl group, and a chloro(difluoro)methoxyphenyl moiety

Preparation Methods

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the morpholine sulfonyl group, and the attachment of the chloro(difluoro)methoxyphenyl moiety. Common synthetic routes may include:

    Formation of the Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Chloro(difluoro)methoxyphenyl Moiety: This step may involve nucleophilic substitution reactions using chloro(difluoro)methoxybenzene derivatives.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents.

    Phthalazinone derivatives: Compounds with a phthalazinone core but different substituents.

    Morpholine sulfonyl derivatives: Compounds with a morpholine sulfonyl group but different core structures.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClF2N4O6S/c1-18-6-7-19(16-24(18)42(38,39)34-12-14-40-15-13-34)26-22-4-2-3-5-23(22)27(37)35(33-26)17-25(36)32-20-8-10-21(11-9-20)41-28(29,30)31/h2-11,16H,12-15,17H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOHIMWQHVISKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClF2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

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